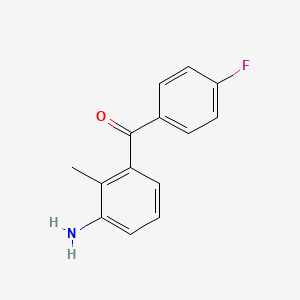

2-Methyl-3-amino-4'-fluorobenzophenone

Cat. No. B8530554

M. Wt: 229.25 g/mol

InChI Key: XKDNSNKPJTYVNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03931302

Procedure details

38 ml of hydrochloric acid, 23 g of activated carbon and 12 ml of a solution of 20% palladium chloride in water were added to a solution of 114.7 g of 2-methyl-3-nitro-4'-fluorobenzophenone in 1 liter of ethanol and then a current of hydrogen was passed therethrough for 3 hours. The reaction mixture was filtered and the filter was rinsed with ethanol. The filtrate was concentrated until crystallization began and was iced and then vacuum filtered. The precipitate was empasted with ethanol and dried under reduced pressure to obtain 59.5 g of 2-methyl-3-amino-4'-fluorobenzophenone in the form of white crystals melting at 170°C. Evaporation of the mother liquor and treatment with isopropyl ether gave another 50.5 g of product for a total of 110 g. For analysis, a sample of the product was crystallized from an aqueous solutio of 5% hydrochloric acid and melted at 170°C.

[Compound]

Name

solution

Quantity

12 mL

Type

reactant

Reaction Step One

Name

2-methyl-3-nitro-4'-fluorobenzophenone

Quantity

114.7 g

Type

reactant

Reaction Step One

Name

palladium chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH3:2][C:3]1[C:17]([N+:18]([O-])=O)=[CH:16][CH:15]=[CH:14][C:4]=1[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6].[H][H]>O.C(O)C.[Pd](Cl)Cl>[CH3:2][C:3]1[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][C:4]=1[C:5]([C:7]1[CH:8]=[CH:9][C:10]([F:13])=[CH:11][CH:12]=1)=[O:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

38 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

2-methyl-3-nitro-4'-fluorobenzophenone

|

|

Quantity

|

114.7 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

palladium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd](Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter was rinsed with ethanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated until crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

vacuum filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 59.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 58.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |